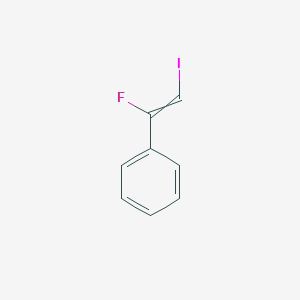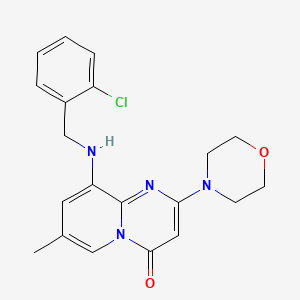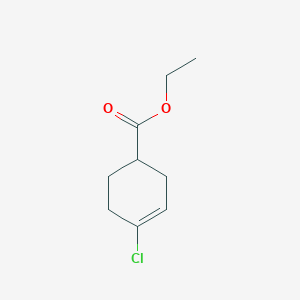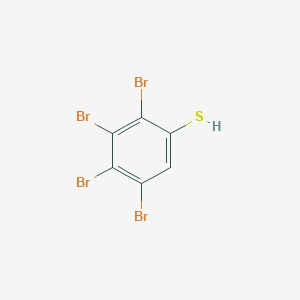
2,3,4,5-Tetrabromobenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromobenzene-1-thiol is an organobromine compound characterized by the presence of four bromine atoms and a thiol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the bromination of benzene using bromine in the presence of a catalyst such as iron (III) bromide. The resulting tetrabromobenzene is then subjected to thiolation using thiolating agents like thiourea or hydrogen sulfide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiolation step is conducted under an inert atmosphere to prevent oxidation of the thiol group.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrabromobenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include debrominated benzene derivatives and sulfides.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromobenzene-1-thiol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrabromobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrabromobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrabromobenzene: Similar structure but different bromine atom positions, leading to different reactivity and properties.
1,2,4,5-Tetrabromobenzene-1-ol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical behavior .
Uniqueness
2,3,4,5-Tetrabromobenzene-1-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
443683-21-4 |
|---|---|
Formule moléculaire |
C6H2Br4S |
Poids moléculaire |
425.76 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromobenzenethiol |
InChI |
InChI=1S/C6H2Br4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Clé InChI |
QALHGQLETDKQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
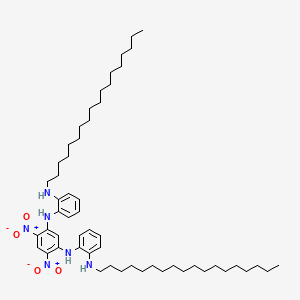
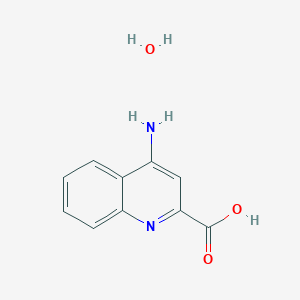
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
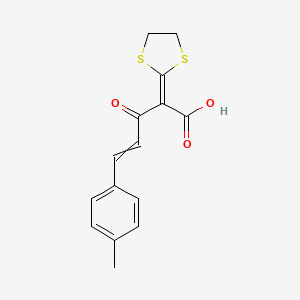

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
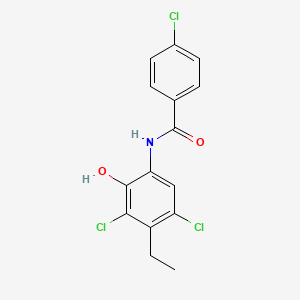
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

